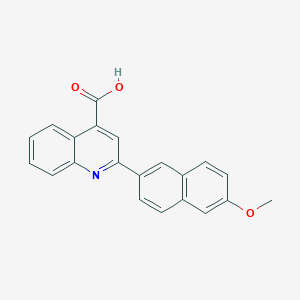

![molecular formula C8H12O B2647633 1-螺[2.3]己烷-2-基乙酮 CAS No. 42809-23-4](/img/structure/B2647633.png)

1-螺[2.3]己烷-2-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

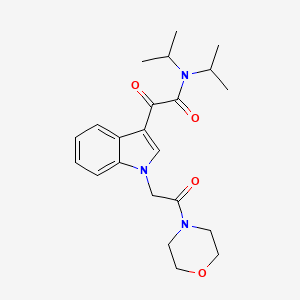

1-Spiro[2.3]hexan-2-ylethanone is a chemical compound that falls under the category of spiro compounds . Spiro compounds are organic compounds, or more specifically, a class of chemical compounds that feature a spiroatom . A spiroatom is a single atom that forms the junction of two rings . Spiro compounds are typically more rigid than their non-spiro counterparts, which can result in interesting biological activity .

Synthesis Analysis

The synthesis of spiro compounds, including 1-Spiro[2.3]hexan-2-ylethanone, often involves the use of photochemistry . For instance, a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst can be used for the rapid construction of polysubstituted spiro cyclic frameworks .Molecular Structure Analysis

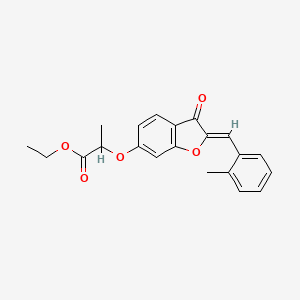

The molecular structure of 1-Spiro[2.3]hexan-2-ylethanone includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, and 1 ketone .Chemical Reactions Analysis

Spiro compounds, including 1-Spiro[2.3]hexan-2-ylethanone, can undergo a variety of chemical reactions . For example, they can participate in [2 + 2] cycloaddition reactions, which involve the formation of a new ring by the addition of two pi bonds . These reactions can be induced by light and can lead to the formation of new spirocyclic skeletons .科学研究应用

Synthesis of Spirocyclopropane

Spirocyclopropane annelated to six- and five-member rings have been synthesized using 1-Spiro[2.3]hexan-2-ylethanone . This compound has been used in the development of novel synthetic methodologies to assist the synthesis of compound libraries, which is a major point of research activity in the field of modern medicinal and combinatorial chemistry .

Antifungal, Antibacterial, and Antiviral Applications

The cyclopropyl group, a structure found in many herbal compounds, demonstrates antifungal, antibacterial, and antiviral activities . 1-Spiro[2.3]hexan-2-ylethanone, with its cyclopropyl group, could potentially be used in the development of new antifungal, antibacterial, and antiviral agents .

Enzyme Inhibition

Compounds containing the cyclopropyl group, such as 1-Spiro[2.3]hexan-2-ylethanone, have shown some enzyme inhibition activities . This makes them potential candidates for the development of new enzyme inhibitors .

Prototropic Isomerization

1,1-Dicyano- and 1,1-dialkoxycarbonylspiro [2.3]hexane-1-carbonitriles treated with lithium diisopropylamide or potassium tert-butylate in THF undergo a prototropic isomerization into 3- (2,2-dicyanoethyl)- and 3- (2,2-dialkoxycarbonylethyl)bicyclo [1.1.0]butane-1-carbonitriles respectively . This indicates that 1-Spiro[2.3]hexan-2-ylethanone could potentially be used in similar isomerization reactions .

Synthesis of Bicyclo Compounds

1-Spiro[2.3]hexan-2-ylethanone could potentially be used in the synthesis of 1,3-disubstituted bicyclo [1.1.0]butanes . This opens up new possibilities for the synthesis of complex bicyclic compounds .

Pharmaceutical Applications

Given its potential antifungal, antibacterial, antiviral, and enzyme inhibition activities, 1-Spiro[2.3]hexan-2-ylethanone could be used in the development of new pharmaceuticals . Its potential use in the synthesis of complex bicyclic compounds could also open up new avenues in drug discovery .

未来方向

Future research on spiro compounds, including 1-Spiro[2.3]hexan-2-ylethanone, could focus on expanding the toolbox of available bicyclic structures . This could involve developing new synthetic routes, implementing new methodologies, and exploring new exit vectorizations . Such research could help to fully exploit the rich chemical space surrounding the [2.1.1] platform .

属性

IUPAC Name |

1-spiro[2.3]hexan-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6(9)7-5-8(7)3-2-4-8/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUNGBHWOSTCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC12CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Spiro[2.3]hexan-2-ylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)

![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)

![N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2647565.png)

![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2647567.png)